

ONO-4641 (Ceralifimod) vs. Fingolimod: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: ONO 207
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An in-depth analysis of two prominent sphingosine 1-phosphate receptor modulators in preclinical autoimmune models.

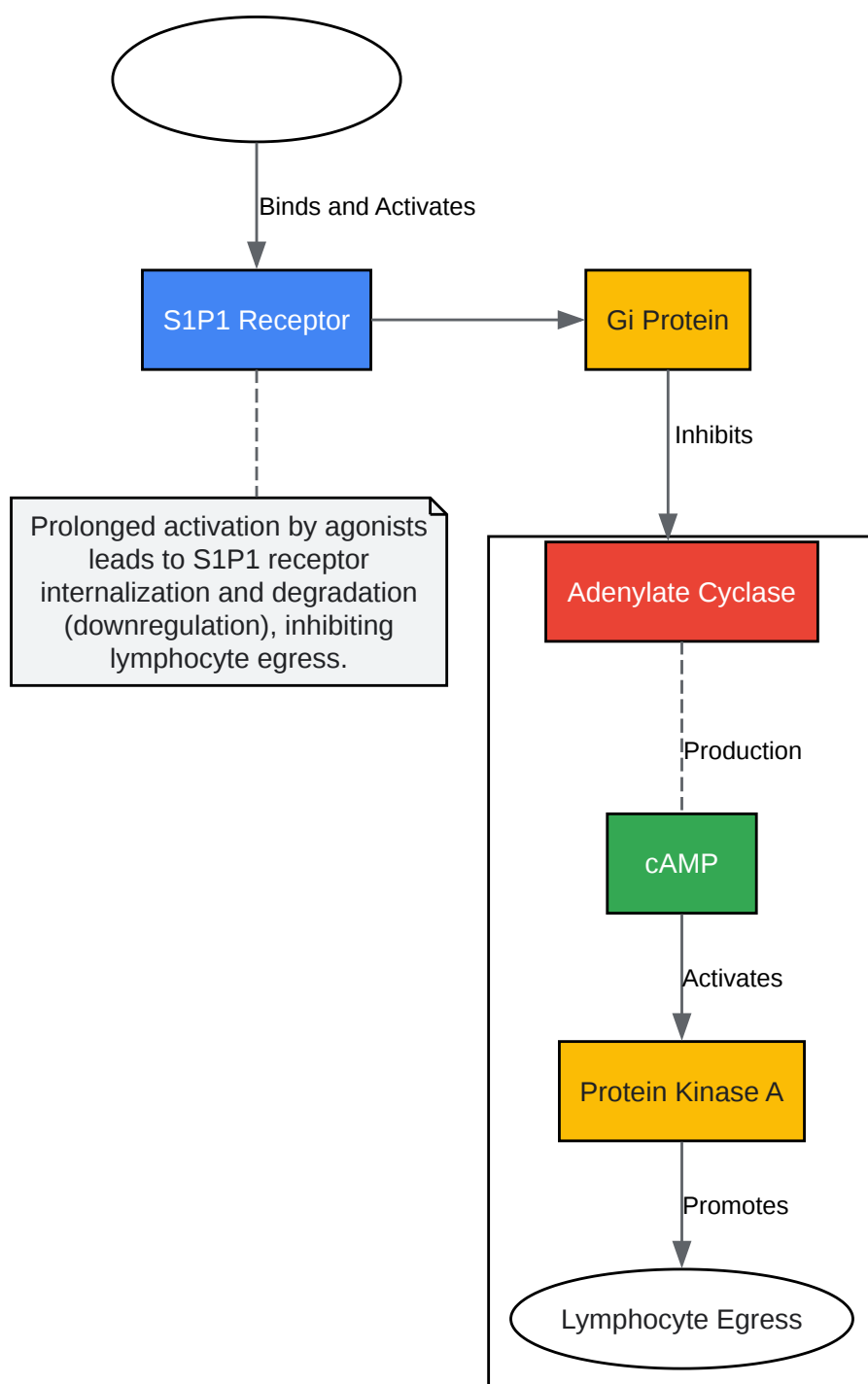
This guide provides a comparative analysis of ONO-4641 (Ceralifimod) and Fingolimod (FTY720), two significant sphingosine 1-phosphate (S1P) receptor modulators. While both compounds target the S1P signaling pathway to exert their immunomodulatory effects, their receptor selectivity profiles and subsequent preclinical efficacy present key distinctions relevant to researchers and drug development professionals. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways.

Mechanism of Action: A Tale of Two Selectivities

ONO-4641 is a second-generation, selective agonist for the sphingosine 1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3] In contrast, Fingolimod is a non-selective S1P receptor agonist, binding to S1P1, S1P3, S1P4, and S1P5 after being phosphorylated to its active form, FTY720-phosphate.[4] The primary therapeutic mechanism for both compounds involves the functional antagonism of S1P1.[1] This leads to the downregulation of the S1P1 receptor on lymphocytes, rendering them unresponsive to the S1P gradient that governs their exit from secondary lymphoid tissues.[1] This sequestration of lymphocytes prevents their infiltration into target organs, thereby mitigating autoimmune-mediated damage. The lack of S1P3 activity in ONO-4641 is hypothesized to reduce the risk of cardiovascular side effects, such as bradycardia, which have been associated with Fingolimod.[4][5]

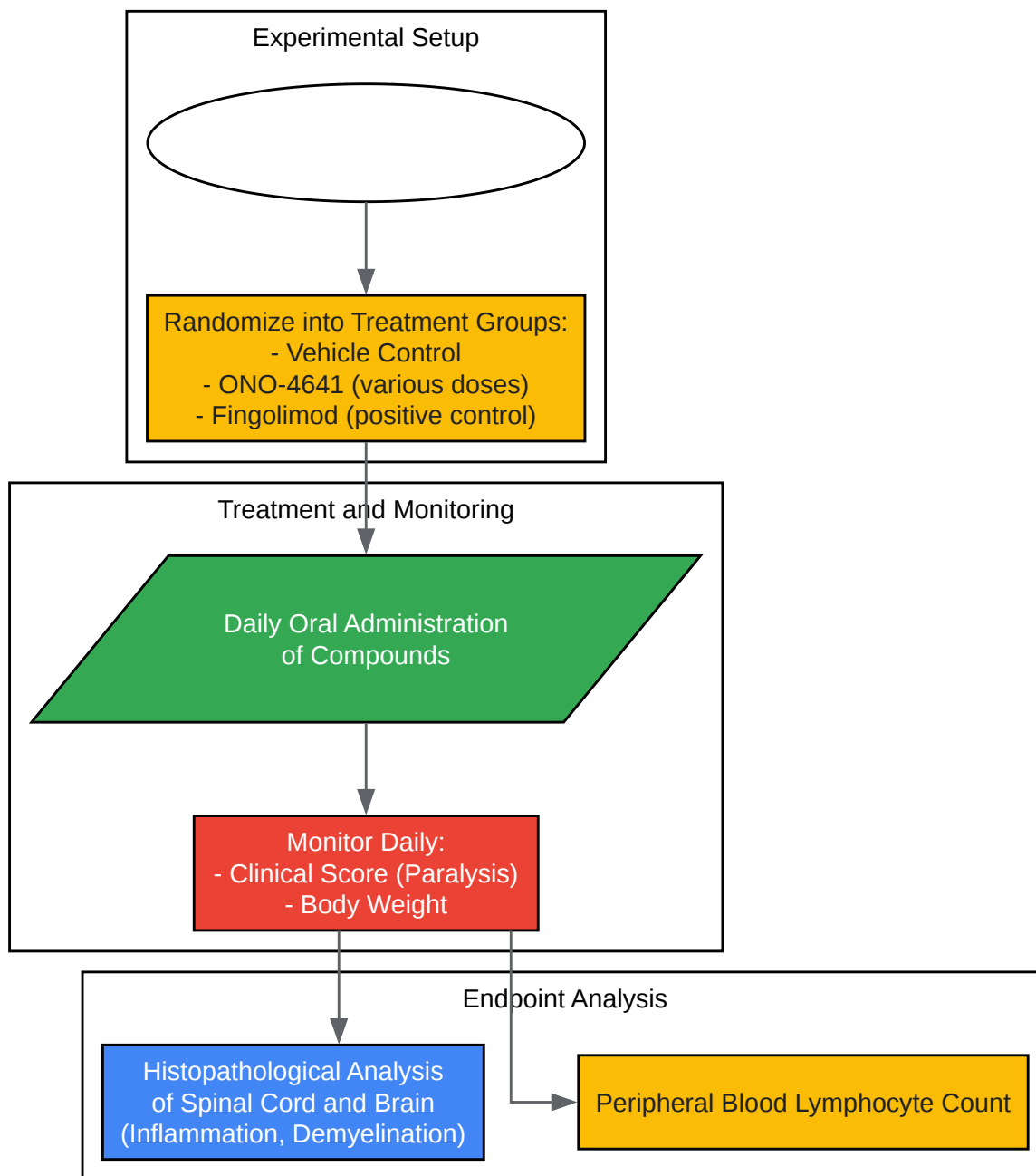
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the S1P1 signaling pathway targeted by both compounds and a general experimental workflow for evaluating their efficacy in a preclinical model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).



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Caption: S1P1 Receptor Signaling Pathway.



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